C-3 Stereochemistry vs. Padmatin
The primary and most critical differentiation is the stereochemistry at the C-3 position. 3-epi-Padmatin possesses a (2R,3S) configuration, whereas its direct structural analog, padmatin, is the (2R,3R) isomer . This C-3 epimerization is not a trivial structural nuance; it represents a fundamental difference that dictates the three-dimensional orientation of the 3-hydroxy group, which is a key pharmacophore for interactions with biological targets [1]. For example, stereochemistry has been shown to significantly alter the inhibitory potency of dihydroflavonols against Protein Tyrosine Phosphatase 1B (PTP1B), with one analog demonstrating an IC50 of 0.17 µM while its stereoisomer was less potent [2]. Therefore, substituting 3-epi-padmatin with padmatin (or vice versa) in any biological assay will introduce a confounding variable that may invalidate structure-activity relationship (SAR) studies.
| Evidence Dimension | Stereochemical Configuration (C-2, C-3) |
|---|---|
| Target Compound Data | (2R,3S) |
| Comparator Or Baseline | Padmatin: (2R,3R) |
| Quantified Difference | Epimeric at C-3 |
| Conditions | Structural analysis (IUPAC name, InChI Key) |
Why This Matters
This stereochemical difference is the single most important factor for scientific selection, as it dictates the compound's 3D binding conformation and distinguishes it from the more common padmatin isomer.
- [1] Plantaedb. 3-epi-Padmatin. https://plantaedb.com/compounds/3-epi-padmatin View Source
- [2] NCBI. (2014). Analogues of Dihydroflavonol and Flavone as Protein Tyrosine Phosphatase 1B Inhibitors from the Leaves of Artocarpus elasticus. https://www.ncbi.nlm.nih.gov/ View Source
